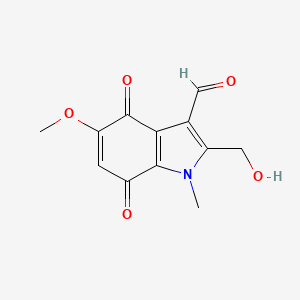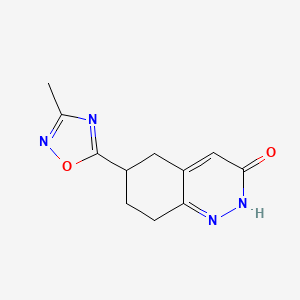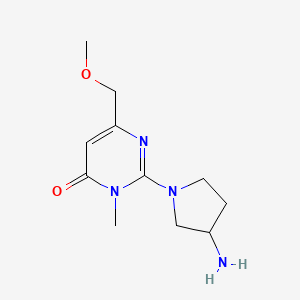
Ethyl 6-acetamido-5-bromopicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-acetamido-5-bromopicolinate is a chemical compound with the molecular formula C10H11BrN2O3 It is a derivative of picolinic acid and is characterized by the presence of an ethyl ester, an acetamido group, and a bromine atom on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 6-acetamido-5-bromopicolinate can be synthesized through a multi-step process. One common method involves the monolithiation of 2,6-dibromopyridine, followed by a reaction with ethyl formate and subsequent reaction with iodine in ethanol. This three-step procedure yields ethyl 6-bromopicolinate, which can then be further modified to introduce the acetamido group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-acetamido-5-bromopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the acetamido group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the pyridine ring.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound.
Hydrolysis: The major product is the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-acetamido-5-bromopicolinate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to inhibit proinflammatory cytokines and reactive oxygen species.
Industry: It is used in the preliminary screening of dimerization reactions and other chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 6-acetamido-5-bromopicolinate involves its interaction with molecular targets such as metal ions and enzymes. It acts as a ligand that binds to lanthanide metal ions, which may contribute to its neuroprotective effects by inhibiting the production of proinflammatory cytokines and reactive oxygen species . The compound can also induce bond cleavage in anions, leading to the formation of nitric oxide, which has various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-acetamido-5-bromopicolinate can be compared with other similar compounds, such as:
Ethyl 6-bromopicolinate: Lacks the acetamido group, making it less versatile in certain chemical reactions.
Ethyl 6-cyclopropylpyridine-2-carboxylate: Contains a cyclopropyl group instead of an acetamido group, leading to different chemical properties and applications.
6-Bromonicotinic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Eigenschaften
Molekularformel |
C10H11BrN2O3 |
|---|---|
Molekulargewicht |
287.11 g/mol |
IUPAC-Name |
ethyl 6-acetamido-5-bromopyridine-2-carboxylate |
InChI |
InChI=1S/C10H11BrN2O3/c1-3-16-10(15)8-5-4-7(11)9(13-8)12-6(2)14/h4-5H,3H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
JAMSPNJEOHZLTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC(=C(C=C1)Br)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B11781106.png)

![4,8-dibromothieno[2,3-f][1]benzothiole](/img/structure/B11781111.png)





![1-(5-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B11781136.png)


